1-(4-Bromophenyl)pyrrolidine

physicochemical characterization solid-state properties crystallinity

Reliable CNS drug discovery programs often face low coupling efficiency when using chloro- or fluoro-analogs in late-stage functionalization. 1-(4-Bromophenyl)pyrrolidine solves this with its uniquely reactive C-Br bond, enabling high-yielding Suzuki-Miyaura and Buchwald-Hartwig couplings under mild conditions. · Crystalline solid (105-109 °C) supports automated high-throughput weighing and ambient storage. · LogP 3.19 enhances passive membrane permeability for brain-penetrant probe design. · Supplied at ≥98% purity with confirmed absence of 5-lipoxygenase inhibition-ideal for target-based screening as a negative control scaffold.

Molecular Formula C10H12BrN
Molecular Weight 226.11 g/mol
CAS No. 22090-26-2
Cat. No. B1277245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)pyrrolidine
CAS22090-26-2
Molecular FormulaC10H12BrN
Molecular Weight226.11 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=CC=C(C=C2)Br
InChIInChI=1S/C10H12BrN/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h3-6H,1-2,7-8H2
InChIKeyBVEGBJXZICCEQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromophenyl)pyrrolidine: Physicochemical & Synthetic Profile


1-(4-Bromophenyl)pyrrolidine is a heterocyclic building block belonging to the N-arylpyrrolidine class, characterized by a pyrrolidine ring attached to a para-brominated phenyl group. It is widely employed as a synthetic intermediate in medicinal chemistry and CNS-targeted drug discovery . With a molecular formula of C10H12BrN, a molecular weight of 226.11 g/mol, and a melting point of 105–109 °C, it is supplied as a crystalline solid with a typical purity of ≥98% (GC) . The bromine substituent serves as a versatile handle for cross-coupling reactions, while the pyrrolidine core provides conformational constraint and a basic nitrogen center for further derivatization [1].

Non-Interchangeability of 4-Halophenyl Pyrrolidine Analogs


The 4-halogen substituent on the N-phenylpyrrolidine scaffold fundamentally dictates the compound's physicochemical properties and synthetic utility. Substituting the bromine atom for fluorine or chlorine—as in 1-(4-fluorophenyl)pyrrolidine (CAS 4280-34-6) or 1-(4-chlorophenyl)pyrrolidine (CAS 4280-30-2)—produces measurable, consequential differences in melting point, lipophilicity, and density that affect handling, purification, and formulation. Critically, the carbon-halogen bond dissociation energy and oxidative addition kinetics differ significantly across the halogen series: the C–Br bond is substantially more reactive in palladium-catalyzed cross-coupling reactions than C–Cl, meaning that bromo-specific analogs are preferred when Suzuki–Miyaura or Buchwald–Hartwig diversification is a planned synthetic step [1]. Thus, generic substitution of the bromophenyl moiety with chloro or fluoro alternatives risks altered reactivity, lower coupling efficiency, and unpredictable physical properties that can compromise experimental reproducibility and downstream applications.

1-(4-Bromophenyl)pyrrolidine vs. Halogen Analogs: Key Evidence


Melting Point Advantage in Solid-State Handling

1-(4-Bromophenyl)pyrrolidine is a crystalline solid at room temperature with a melting point of 105–109 °C, enabling straightforward handling, recrystallization, and storage . In contrast, 1-(4-chlorophenyl)pyrrolidine has a lower melting point of 83–86 °C , and 1-(4-fluorophenyl)pyrrolidine is a liquid at room temperature with no well-defined melting point . The higher melting point of the bromo compound provides practical advantages for purification and long-term stability.

physicochemical characterization solid-state properties crystallinity

Lipophilicity-Driven Permeability Advantage

The calculated logP of 1-(4-bromophenyl)pyrrolidine is 3.19 , indicating greater lipophilicity compared to its 4-chloro (logP = 3.00) [1] and 4-fluoro (logP ≈ 2.08) counterparts. This higher logP value suggests stronger retention on reversed-phase HPLC columns, altered liquid-liquid extraction efficiency, and potentially enhanced passive membrane permeability in cell-based assays.

partition coefficient logP ADME drug-likeness

Superior Cross-Coupling Reactivity via C–Br

The aryl bromide moiety of 1-(4-bromophenyl)pyrrolidine undergoes oxidative addition with Pd(0) catalysts significantly faster than the corresponding aryl chloride, enabling efficient Suzuki–Miyaura and Buchwald–Hartwig couplings under milder conditions [1]. Aryl chlorides typically require specialized, electron-rich ligands and elevated temperatures for comparable reactivity, whereas aryl fluorides are essentially inert under standard cross-coupling conditions [2]. This difference is critical when the pyrrolidine nitrogen or other functional groups in the substrate are sensitive to harsh reaction conditions.

Suzuki-Miyaura coupling Buchwald-Hartwig amination C-Br activation palladium catalysis

Clean Selectivity: No 5-Lipoxygenase Activity

In a standardized enzymatic assay, 1-(4-bromophenyl)pyrrolidine was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at a concentration of 100 µM and showed no significant activity (NS) [1]. While 1-(4-chlorophenyl)pyrrolidine and 1-(4-fluorophenyl)pyrrolidine have not been systematically profiled in this assay, many structurally similar pyrrolidine-containing compounds exhibit measurable 5-LO inhibition, which can be an undesired off-target in CNS and inflammation programs. The confirmed lack of activity at a high screening concentration provides a clean selectivity baseline, reducing the risk of 5-LO-mediated polypharmacology in mechanistic studies.

5-lipoxygenase selectivity screening off-target liability

1-(4-Bromophenyl)pyrrolidine: Validated Application Scenarios


Late-Stage Cross-Coupling Diversification

The superior reactivity of the C–Br bond enables efficient Suzuki–Miyaura and Buchwald–Hartwig couplings under mild conditions, making this compound the building block of choice for fragment-based drug discovery programs that require reliable, high-yielding late-stage functionalization. Chloro and fluoro analogs are unsuitable due to their substantially lower or absent reactivity under comparable catalytic conditions [1].

CNS-Penetrant Probe Design via Lipophilicity

With a logP of 3.19—higher than the chloro (3.00) and fluoro (2.08) counterparts—this compound provides enhanced passive membrane permeability, a desirable property for designing brain-penetrant small-molecule probes and radioligands targeting CNS receptors such as dopamine or serotonin transporters .

Solid-Phase Synthesis and Automated Library Production

The crystalline nature and high melting point (105–109 °C) simplify automated weighing, solid-dispensing, and storage under ambient conditions, reducing hygroscopicity-related errors and enabling integration into high-throughput parallel synthesis platforms. Liquid or low-melting analogs present handling difficulties and require cold storage, increasing operational complexity .

Clean 5-Lipoxygenase Scaffold for Screening

The confirmed absence of 5-lipoxygenase inhibition at 100 µM allows researchers to employ this compound as a negative control or as a scaffold in target-based assays where 5-LO activity is an exclusion criterion, thereby reducing false positives in primary screening cascades [2].

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